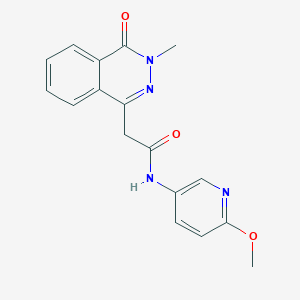![molecular formula C17H14N2O2S B7637925 N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide, also known as Mecamylamine, is a synthetic compound that has been widely studied for its potential applications in scientific research. Mecamylamine belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) antagonists, which have been shown to have a wide range of physiological and biochemical effects.
Mécanisme D'action
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide acts as a competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By blocking the activity of nAChRs, N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide can modulate the release of various neurotransmitters and hormones, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of immune function. N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects on nAChRs. However, one limitation of using N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide and its applications in scientific research. For example, future studies could investigate the therapeutic potential of N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide in the treatment of various neurological and psychiatric disorders, as well as its potential applications in other areas of biomedical research, such as cancer biology and immunology. Additionally, future studies could investigate the development of novel compounds that target nAChRs with greater specificity and efficacy than N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide.
Méthodes De Synthèse
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 1-benzothiophene-2-carboxylic acid with methyl isocyanate to form the intermediate methyl 1-benzothiophene-2-carboxylate, which is then reacted with 4-aminobenzamide to form N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been used extensively in scientific research, particularly in the study of nAChRs and their role in various physiological and pathological processes. For example, N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been used to study the effects of nAChR blockade on nicotine addiction, as well as the potential therapeutic applications of nAChR antagonists in the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-18-16(20)11-6-8-13(9-7-11)19-17(21)15-10-12-4-2-3-5-14(12)22-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABXJWCCKTKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)


![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)




![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)

![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)